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Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral

properties of the AF555 NHS dye, a widely used fluorescent label in biological research and

drug development. This document details the dye's key characteristics, provides standardized

experimental protocols for its characterization, and presents quantitative data in a clear,

comparative format.

Introduction
AF555 NHS ester is a bright, orange-red fluorescent dye that belongs to the class of

rhodamine derivatives. The N-hydroxysuccinimidyl (NHS) ester functional group allows for the

covalent labeling of primary amines on proteins, antibodies, and other biomolecules, forming a

stable amide bond. Its excellent photostability and high fluorescence quantum yield make it a

popular choice for a variety of applications, including fluorescence microscopy, flow cytometry,

and immunofluorescence-based assays.

Core Spectral and Photophysical Properties
The spectral characteristics of AF555 NHS dye are crucial for designing and interpreting

fluorescence-based experiments. The key quantitative parameters are summarized in the table

below.
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Property Value Notes

Maximum Excitation

Wavelength (λex)
~555 nm

Maximum Emission

Wavelength (λem)
~565 - 572 nm [1][2]

Molar Extinction Coefficient (ε) ~150,000 - 155,000 cm-1M-1
[1][2] At the absorption

maximum.

Fluorescence Quantum Yield

(Φ)
~0.10 In aqueous solution.

Molecular Weight ~1250 g/mol [1]

Recommended Laser Lines 532 nm, 555 nm, 561 nm

Commonly Used Filter Sets TRITC (Tetramethylrhodamine)

Key Features:

High Brightness: The combination of a high extinction coefficient and a reasonable quantum

yield results in bright fluorescent conjugates.

Excellent Photostability: AF555 is significantly more resistant to photobleaching than

spectrally similar dyes like Cy3, allowing for longer exposure times and more robust imaging.

[3]

pH Insensitivity: The fluorescence of AF555 is stable over a broad pH range (pH 4-10), which

is advantageous for experiments in various biological buffers.[1][2][4]

Water Solubility: The dye is water-soluble, simplifying conjugation reactions in aqueous

environments.[1][2]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the

characterization and use of AF555 NHS dye.
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Determination of Spectral Properties
The following diagram illustrates the general workflow for characterizing the spectral properties

of a fluorescent dye like AF555.

Sample Preparation

Spectroscopic Measurement

Data Analysis

Dissolve AF555 NHS
in Anhydrous DMSO Prepare Stock Solution Prepare Dilute Solutions

in PBS (pH 7.4)

Measure Absorbance Spectrum
(UV-Vis Spectrophotometer)Measure A280 and Amax

Measure Fluorescence Spectra
(Spectrofluorometer)

Excite at λmax(abs)

Determine λmax(abs)
and Extinction Coefficient

Calculate Quantum Yield
(Comparative Method)

Determine λmax(em)

Click to download full resolution via product page

Workflow for Spectral Characterization of AF555 Dye.

Protocol for Determining Molar Extinction Coefficient:

Preparation of Stock Solution: Prepare a concentrated stock solution of AF555 NHS ester in

high-quality anhydrous dimethyl sulfoxide (DMSO).

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in a

suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Absorbance Measurement: Using a spectrophotometer, measure the absorbance of each

dilution at the absorption maximum (~555 nm).

Calculation: Plot absorbance versus concentration. The molar extinction coefficient (ε) can

be calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A

is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.
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Protocol for Determining Fluorescence Quantum Yield (Comparative Method):

Selection of a Standard: Choose a well-characterized fluorescent standard with a known

quantum yield and spectral properties similar to AF555 (e.g., Rhodamine 6G).

Absorbance Matching: Prepare dilute solutions of the AF555 sample and the standard in the

same solvent, adjusting their concentrations so that they have the same absorbance at the

excitation wavelength.

Fluorescence Measurement: Record the fluorescence emission spectra of both the AF555

solution and the standard solution under identical experimental conditions (e.g., excitation

wavelength, slit widths).

Calculation: The quantum yield of the AF555 dye (Φsample) can be calculated using the

following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) *

(ηsample2 / ηstandard2) Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

η is the refractive index of the solvent

Protein Labeling with AF555 NHS Ester
The following diagram outlines the key steps for conjugating AF555 NHS ester to a protein.
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Start: Protein Solution
(Amine-free buffer, pH 7.2-7.4)

Adjust pH to 8.3-8.5
with Bicarbonate Buffer

Add Dye to Protein Solution
(Molar Ratio 5:1 to 20:1)

Prepare AF555 NHS Ester
Stock Solution in DMSO

Incubate for 1 hour
at Room Temperature (in the dark)

Purify Conjugate
(Size Exclusion Chromatography)

Characterize Conjugate
(Determine Degree of Labeling)
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Workflow for Protein Labeling with AF555 NHS Ester.

Detailed Protocol:
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Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a

concentration of at least 2 mg/mL for optimal results.[1]

pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using a sodium bicarbonate

buffer. This is the optimal pH range for the reaction between the NHS ester and primary

amines.

Dye Preparation: Dissolve the AF555 NHS ester in anhydrous DMSO immediately before

use to a concentration of ~10 mg/mL.

Labeling Reaction: Add the dissolved dye to the protein solution while gently vortexing. The

molar ratio of dye to protein should be optimized for each specific protein, but a starting point

of 10:1 to 15:1 is recommended.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from

light.

Purification: Remove the unreacted dye from the labeled protein using a size-exclusion

chromatography column (e.g., Sephadex G-25).

Characterization (Degree of Labeling): The degree of labeling (DOL), which is the average

number of dye molecules per protein, can be determined by measuring the absorbance of

the conjugate at 280 nm (for the protein) and 555 nm (for the dye). The following equation

can be used: DOL = (A555 * εprotein) / [(A280 - (A555 * CF280)) * εdye] Where:

A555 and A280 are the absorbances at 555 nm and 280 nm, respectively.

εprotein and εdye are the molar extinction coefficients of the protein and the dye,

respectively.

CF280 is a correction factor for the dye's absorbance at 280 nm.

Photostability Measurement
The following diagram illustrates a general approach to quantifying the photostability of AF555.
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Experimental Setup Photobleaching Data Quantification

Prepare AF555-labeled sample
(e.g., conjugated antibody)

Mount sample on
fluorescence microscope Select Region of Interest (ROI) Expose ROI to continuous

excitation light
Acquire images at

regular time intervals
Measure mean fluorescence

intensity of ROI in each image Plot intensity vs. time Determine photobleaching
half-life (t1/2)

Click to download full resolution via product page

Workflow for Photostability Measurement.

Protocol:

Sample Preparation: Prepare a sample of AF555-conjugated biomolecule (e.g., antibody)

immobilized on a microscope slide.

Microscope Setup: Place the slide on the stage of a fluorescence microscope equipped with

a suitable laser line (e.g., 561 nm) and filter set.

Image Acquisition: Select a region of interest (ROI) and acquire an initial image (t=0).

Photobleaching: Continuously illuminate the ROI with the excitation light at a constant

intensity.

Time-Lapse Imaging: Acquire a series of images of the ROI at regular time intervals until the

fluorescence intensity has significantly decreased.

Data Analysis:

Measure the mean fluorescence intensity within the ROI for each image in the time series.

Plot the normalized fluorescence intensity as a function of time.

Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence

intensity to decrease to 50% of its initial value.

Storage and Handling
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AF555 NHS Ester (lyophilized powder): Store at -20°C, desiccated, and protected from light.

[5] When stored properly, the reactive dye is stable for at least one year.

Reconstituted AF555 NHS Ester (in DMSO): Use immediately or aliquot and store at -20°C

for short-term storage (up to a few weeks). Avoid repeated freeze-thaw cycles.

AF555-labeled Conjugates: Store at 4°C for short-term storage or at -20°C for long-term

storage, protected from light. The addition of a carrier protein (e.g., 0.1% BSA) can improve

stability.

Conclusion
AF555 NHS dye is a versatile and robust fluorescent probe with excellent spectral properties

for a wide range of biological applications. Its high brightness, photostability, and pH

insensitivity make it a reliable choice for demanding fluorescence imaging and detection

experiments. By following the detailed protocols provided in this guide, researchers can

effectively characterize, conjugate, and utilize AF555 NHS dye to generate high-quality,

reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™
[thermofisher.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of
the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo
Fisher Scientific - JP [thermofisher.com]

5. lumiprobe.com [lumiprobe.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15555274?utm_src=pdf-body
https://www.lumiprobe.com/p/af-555-nhs-ester
https://www.benchchem.com/product/b15555274?utm_src=pdf-body
https://www.benchchem.com/product/b15555274?utm_src=pdf-body
https://www.benchchem.com/product/b15555274?utm_src=pdf-body
https://www.benchchem.com/product/b15555274?utm_src=pdf-custom-synthesis
https://www.thermofisher.com/order/catalog/product/A20009
https://www.thermofisher.com/order/catalog/product/A20009
https://pdfs.semanticscholar.org/1e45/4cedd7a1f5d1fdcdcecb620e10b2abb26efc.pdf
https://pubmed.ncbi.nlm.nih.gov/14623938/
https://pubmed.ncbi.nlm.nih.gov/14623938/
https://www.thermofisher.com/jp/ja/home/references/molecular-probes-the-handbook/fluorophores-and-their-amine-reactive-derivatives/alexa-fluor-dyes-spanning-the-visible-and-infrared-spectrum.html
https://www.thermofisher.com/jp/ja/home/references/molecular-probes-the-handbook/fluorophores-and-their-amine-reactive-derivatives/alexa-fluor-dyes-spanning-the-visible-and-infrared-spectrum.html
https://www.lumiprobe.com/p/af-555-nhs-ester
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555274?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [AF555 NHS Dye: A Comprehensive Technical Guide to
its Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15555274#af555-nhs-dye-spectral-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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